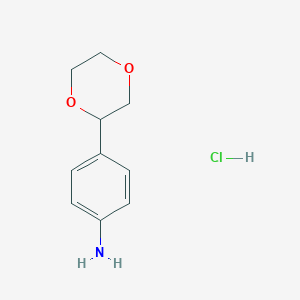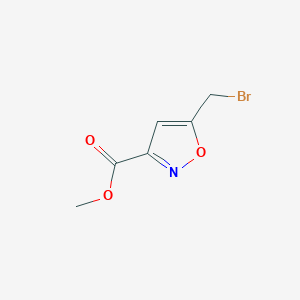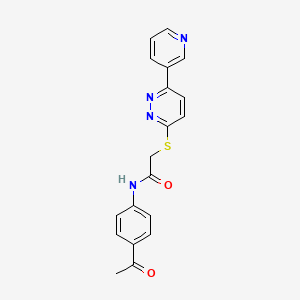![molecular formula C20H29N3O2 B2677178 1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide CAS No. 900019-01-4](/img/structure/B2677178.png)
1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules. The compound also contains an acetylphenyl group and a pyrrolidinyl group, which could potentially contribute to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, acetylphenyl group, and pyrrolidinyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the arrangement of atoms and the types of bonds in the molecule .科学的研究の応用
Synthesis and Evaluation for Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase (anti-AChE) activity. The research highlighted the importance of substituting the benzamide with a bulky moiety and introducing an akyl or phenyl group at the nitrogen atom of benzamide for enhanced activity. The compound showing significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats was identified as a potent inhibitor, marking its potential as an antidementia agent (Sugimoto et al., 1990).
Synthesis of New Pharmacological Compounds
Bijev et al. (2003) focused on synthesizing fourteen new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest through a reaction involving acyl chlorides and various pyrrole compounds. The newly synthesized compounds, characterized and identified by TLC, NMR, and IR spectroscopy, contributed to the exploration of new pharmacological agents with potential therapeutic applications (Bijev, Prodanova, & Nankov, 2003).
Reaction of Piperidine and Pyrrolidine Derivatives
Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones derived from acetylacetone and secondary amines like piperidine and pyrrolidine. Their research provides insights into the synthesis of 3,5-diarylcarbamoyl derivatives through [4+2] cycloaddition reactions, presenting a foundation for the development of new chemical entities with potential industrial and pharmaceutical applications (Tsuge & Inaba, 1973).
Synthesis of Novel Fused Heterobicycles
Karthikeyan, Vijayakumar, and Sarveswari (2014) synthesized novel fused heterobicycles, specifically pyrazolo[4,3-c]pyridine-3-ols, from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides. Their work highlights the innovative approach to creating new chemical compounds with potential for further pharmacological evaluation, indicating the versatility of piperidine derivatives in the synthesis of complex heterocyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Metabolic Disposition in Pharmacokinetics
Miraglia et al. (2010) conducted a study on the metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Their research provides valuable data on the absorption, distribution, metabolism, and elimination of this compound, contributing to the understanding of its pharmacokinetics and potential therapeutic applications (Miraglia, Pagliarusco, Bordini, Martinucci, & Pellegatti, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-acetylphenyl)-N-(2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16(24)17-4-6-19(7-5-17)23-13-8-18(9-14-23)20(25)21-10-15-22-11-2-3-12-22/h4-7,18H,2-3,8-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZWGYVCVRDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2677095.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2677097.png)
![2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B2677098.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2677099.png)
![N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2677100.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2677102.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2677103.png)



![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)


